molecular formula C16H14ClN3O4 B15017333 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B15017333
M. Wt: 347.75 g/mol
InChI Key: ZQDLWTQFNMWWJN-GIJQJNRQSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C16H14ClN3O4. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorophenyl group, a nitrophenoxy group, and an acetohydrazide moiety.

Preparation Methods

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorophenyl or nitrophenoxy groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation or microbial growth, depending on the specific application.

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide: This compound lacks the nitro group present in N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, which may result in different chemical and biological properties.

    N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide: This compound has a similar structure but with a different substitution pattern on the phenoxy group, leading to variations in its reactivity and applications.

    N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide:

These comparisons highlight the uniqueness of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide and its distinct properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14ClN3O4/c1-11-5-6-15(14(7-11)20(22)23)24-10-16(21)19-18-9-12-3-2-4-13(17)8-12/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

ZQDLWTQFNMWWJN-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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